molecular formula C19H16F3NO2 B11409030 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11409030
M. Wt: 347.3 g/mol
InChI Key: BLCODIZTXDODTI-UHFFFAOYSA-N
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Description

2-(6,7-Dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a benzofuran moiety with a trifluoromethyl-substituted phenyl group, making it an interesting subject for research in medicinal chemistry, materials science, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the dimethyl groups at the 6 and 7 positions. The acetamide linkage is then formed through an amide coupling reaction with the trifluoromethyl-substituted phenylamine.

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Amide Coupling: The final step involves coupling the benzofuran derivative with 2-(trifluoromethyl)phenylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction of the acetamide group can yield the corresponding amine.

    Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Primary amines from the reduction of the acetamide group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of the trifluoromethyl group and the benzofuran ring. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzofuran moiety contributes to its overall stability and electronic properties. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6,7-Dimethyl-1-benzofuran-3-yl)acetamide: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.

    N-(2-Trifluoromethylphenyl)acetamide:

    2-(6,7-Dimethyl-1-benzofuran-3-yl)-N-phenylacetamide: Similar structure but without the trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

The presence of both the benzofuran ring and the trifluoromethyl-substituted phenyl group in 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide makes it unique. This combination imparts distinct electronic properties, stability, and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C19H16F3NO2

Molecular Weight

347.3 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H16F3NO2/c1-11-7-8-14-13(10-25-18(14)12(11)2)9-17(24)23-16-6-4-3-5-15(16)19(20,21)22/h3-8,10H,9H2,1-2H3,(H,23,24)

InChI Key

BLCODIZTXDODTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

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